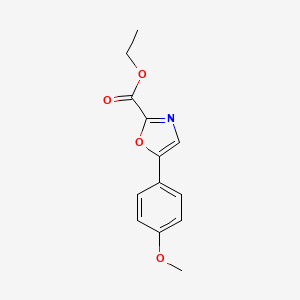

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

描述

Historical Context and Discovery

The development and understanding of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is intrinsically connected to the broader historical evolution of oxazole chemistry. The foundation of oxazole research dates back to 1876, when the first oxazole derivative, 2-methyloxazole, was synthesized, marking the beginning of systematic investigation into this class of heterocyclic compounds. Although the oxazole entity itself was first synthesized in 1962, the chemistry of oxazole compounds was established much earlier through pioneering work in the late 19th century.

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provided one of the fundamental methodologies for constructing oxazole rings and laid the groundwork for the development of more complex oxazole derivatives. This synthetic approach involved the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, establishing a template for oxazole formation that would influence subsequent synthetic strategies. The Fischer method represented one of the first systematic approaches to producing 2,5-disubstituted oxazoles, creating a foundation upon which modern oxazole chemistry could be built.

The prominence of oxazole chemistry experienced significant advancement during the First World War era, particularly with the discovery of penicillin antibiotics, which highlighted the biological importance of oxazole-containing compounds. This period marked a turning point where oxazole derivatives transitioned from purely academic curiosities to compounds of significant pharmaceutical relevance. The systematic study of oxazole chemistry gained further momentum when Kondrateva discovered that oxazoles could function as dienes in Diels-Alder reactions, opening new avenues for synthetic applications.

Nomenclature and Classification

This compound belongs to the broader class of 1,3-oxazole derivatives, which are characterized by the presence of both oxygen and nitrogen heteroatoms within a five-membered aromatic ring system. The compound's nomenclature reflects its structural complexity, incorporating multiple functional group designations that indicate the specific positioning and nature of substituents around the central oxazole core.

The systematic classification of this compound places it within several overlapping chemical categories. Primarily, it functions as an oxazole derivative, specifically a 1,3-oxazole variant where the oxygen atom occupies the 1-position and nitrogen occupies the 3-position within the five-membered ring. Additionally, the compound serves as an ethyl ester derivative, contributing to its classification within the broader ester functional group family. The presence of the 4-methoxyphenyl substituent further categorizes it as an aromatic ether derivative.

From a structural perspective, oxazoles are considered heterocyclic organic molecules that exhibit characteristics similar to both furan and pyridine derivatives. The compound can be conceptualized as a furan derivative where a methane group has been replaced by an azomethine nitrogen group at the 3-position. This structural relationship provides insight into the chemical behavior and reactivity patterns exhibited by this compound.

Chemical Registration Information

属性

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFWDPLAXJZJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680504 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441-37-8 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction of 4-Methoxybenzoyl Chloride with Ethyl Glycinate Hydrochloride

- Reagents: 4-Methoxybenzoyl chloride is reacted with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide or triethylamine.

- Solvent: Common solvents include dichloromethane (CH₂Cl₂) or other aprotic solvents that facilitate acylation.

- Temperature: Typically conducted at 0°C to room temperature to control the reaction rate and minimize side reactions.

- Outcome: Formation of an amide intermediate which is the precursor for cyclization.

Cyclization to Form Oxazole Ring

- Conditions: The intermediate is subjected to cyclization, often by heating or using dehydrating agents to promote ring closure.

- Catalysts: Sometimes Lewis acids such as aluminum chloride (AlCl₃) or phosphorus oxychloride (POCl₃) are used to facilitate cyclization.

- Temperature: Reflux conditions in suitable solvents like toluene or dichloromethane.

- Result: Formation of the 1,3-oxazole ring with the ethyl ester group intact.

Industrial Production Considerations

For scale-up and industrial production, the synthetic route is optimized for yield, purity, and process safety:

- Continuous Flow Reactors: Utilized to improve reaction control, heat management, and reproducibility.

- Automated Systems: Employed for precise reagent addition and monitoring.

- Optimization Parameters: Stoichiometry, solvent choice, temperature profiles, and reaction times are fine-tuned to maximize yield and minimize impurities.

Reaction Types and Functional Group Transformations

While the primary focus is on the preparation of the compound, understanding its chemical behavior informs synthetic strategy:

| Reaction Type | Target Functional Group | Common Reagents | Purpose in Synthesis or Derivatization |

|---|---|---|---|

| Oxidation | Methoxy group | Potassium permanganate, chromium trioxide | Potential modification of aromatic substituent |

| Reduction | Ester group | Lithium aluminum hydride (LiAlH₄) | Conversion to alcohol derivatives |

| Electrophilic Substitution | Aromatic ring | Nitric acid + sulfuric acid (nitration), halogenating agents | Functionalization for derivative synthesis |

These transformations may be used post-synthesis for derivatization or to explore structure-activity relationships.

Optimization Strategies and Analytical Monitoring

Reaction Optimization

- Solvent Polarity: Dichloromethane is preferred for acylation and cyclization steps due to its moderate polarity and ability to dissolve reagents.

- Temperature Control: Maintaining low temperatures during acylation minimizes side reactions; reflux conditions are applied during cyclization.

- Stoichiometry: Using slight excess of acyl chloride ensures complete reaction with ethyl glycinate.

- Catalyst Loading: Optimizing Lewis acid catalyst quantity improves cyclization efficiency.

Purity and Yield Monitoring

- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress.

- Recrystallization: Employed to purify the final product.

- Spectroscopic Characterization: NMR (¹H and ¹³C), IR, and mass spectrometry confirm structure and purity.

Research Findings and Characterization Techniques

Structural Characterization

- X-ray Crystallography: Provides definitive 3D molecular structure and confirms oxazole ring formation.

- NMR Spectroscopy: Identifies proton environments, confirming substitution patterns on the aromatic ring and oxazole.

- Computational Chemistry: Density Functional Theory (DFT) calculations support electronic structure and reactivity predictions.

Physicochemical Properties Relevant to Preparation

| Property | Value | Impact on Preparation |

|---|---|---|

| Molecular Weight | 247.25 g/mol | Influences reagent stoichiometry |

| Boiling Point | 413.3 ± 40.0 °C | Guides distillation or purification steps |

| Topological Polar Surface Area | 61.6 Ų | Affects solubility and crystallization behavior |

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acylation-Cyclization | 4-Methoxybenzoyl chloride + Ethyl glycinate hydrochloride + Base | 0°C to reflux, CH₂Cl₂ solvent, Lewis acid catalyst | High selectivity, well-established | Requires careful temperature control |

| Alternative Cyclization | Amide intermediate + Dehydrating agents (e.g., POCl₃) | Reflux in toluene or similar solvent | Efficient ring closure | Use of corrosive reagents |

科学研究应用

Chemical Properties and Structure

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate features an oxazole ring with an ethyl ester group and a 4-methoxyphenyl substituent. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile intermediate in organic synthesis.

Chemistry

In the realm of synthetic organic chemistry, this compound serves as an important intermediate. It is utilized in the synthesis of more complex molecules and can be modified to create derivatives with enhanced properties. The compound’s ability to participate in various reactions allows chemists to explore new synthetic pathways.

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various bacterial strains. For example, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research has demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism involves the activation of caspase pathways and modulation of p53 expression, which are critical in apoptosis regulation.

Medical Applications

Given its biological activities, this compound is being explored as a potential pharmacophore in drug design. Its structure allows for modifications that could enhance therapeutic efficacy against infections or cancer.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound reveals that modifications to the methoxyphenyl group or the oxazole ring significantly impact biological activity. For instance, certain substitutions have been shown to enhance cytotoxicity against specific cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells.

| Compound | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Anticancer | 10.38 | MCF-7 |

| Derivative A | Antimicrobial | 15.00 | E. coli |

| Derivative B | Anticancer | 8.50 | SH-SY5Y |

Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Cytotoxicity Assessment

In comparative studies with standard chemotherapeutics like doxorubicin, this compound exhibited higher cytotoxicity in MCF-7 cell lines, with an IC50 value significantly lower than that of doxorubicin.

作用机制

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and implications:

*Calculated based on formula C₁₃H₁₃NO₄.

Key Comparative Insights

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing resonance stabilization and π-π interactions. In contrast, analogs with cyano (CN) or trifluoromethyl (CF₃) groups (e.g., ) exhibit electron-withdrawing effects, increasing electrophilicity and reactivity in substitution reactions.

- Heterocycle Variations: Thiazole vs. Isoxazole vs. Oxazole: The isoxazole isomer () shifts the nitrogen and oxygen positions, altering dipole moments and hydrogen-bonding capabilities.

生物活性

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound consists of an oxazole ring substituted with a methoxyphenyl group and an ethyl ester functional group. The unique combination of these functional groups is believed to enhance its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxazole ring can interact with enzymes, potentially inhibiting their activity. This is crucial for its antimicrobial and anticancer properties.

- Receptor Binding : The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, facilitating interactions with cellular receptors involved in signaling pathways related to cancer and infection.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it may inhibit the growth of various bacterial strains. For instance, compound derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, displaying varying degrees of inhibition .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism involves the activation of caspase pathways and modulation of p53 expression, which are critical in regulating apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the methoxyphenyl group and the oxazole ring significantly affect biological activity. For example, certain substitutions have been shown to enhance cytotoxicity against specific cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells .

| Compound | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Anticancer | 10.38 | MCF-7 |

| Derivative A | Antimicrobial | 15.00 | E. coli |

| Derivative B | Anticancer | 8.50 | SH-SY5Y |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups .

- Cytotoxicity Assessment : In a comparative study, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin in MCF-7 cell lines, with an IC50 value significantly lower than that of doxorubicin .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A validated multistep synthesis involves:

Reacting glycine with 4-methoxy benzoyl chloride in NaOH to form 4-methoxyhippuric acid.

Treating the product with ethyl chloroformate in CH₂Cl₂ with N-methylmorpholine to generate an oxazolone intermediate.

Friedel-Crafts alkylation using toluene and AlCl₃, followed by refluxing with PCl₃ to yield the final compound .

- Optimization : Key parameters include solvent polarity (e.g., CH₂Cl₂ for step 2), temperature control (room temperature for AlCl₃ reaction), and stoichiometric ratios (excess toluene for alkylation). Thin-layer chromatography (TLC) and recrystallization are critical for purity monitoring .

Q. What spectroscopic and computational methods are recommended for characterizing the molecular structure of this compound?

- Structural Analysis :

- X-ray crystallography (using SHELXL for refinement) resolves 3D conformation and crystallographic contradictions .

- NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positioning.

- Computational tools : Molecular dynamics simulations predict solvent interactions, while quantum chemical calculations (e.g., DFT) analyze electronic properties .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

- Properties :

- Boiling point: 413.3 ± 40.0°C (experimental) .

- Topological polar surface area: 61.6 Ų (indicates moderate solubility in polar solvents) .

- Hydrogen-bond acceptors: 5 atoms, influencing solubility and crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the 3D structure using software like SHELXL?

- Strategies :

- Employ twin refinement and high-resolution data (≤1.0 Å) to address disorder or overlapping electron density .

- Validate with R-factor convergence tests and electron density maps (e.g., omit maps) to confirm atom placement .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve stereochemical ambiguities .

Q. What experimental strategies investigate the biological activity of this compound, particularly in targeting enzymes like protein kinases?

- Methods :

- In vitro kinase assays : Measure IC₅₀ values using ATP-coupled assays or radioactive labeling .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase active sites (e.g., hydrogen bonds with catalytic lysine residues) .

- Structure-activity relationship (SAR) studies : Modify the 4-methoxyphenyl or oxazole carboxylate groups to assess potency changes .

Q. How do variations in synthetic pathways impact stereochemical outcomes, and what techniques validate these effects?

- Stereochemical Control :

- Solvent choice (e.g., toluene vs. DMF) influences reaction kinetics and diastereomer ratios .

- Chiral catalysts (e.g., BINOL derivatives) can induce enantioselectivity in asymmetric syntheses .

- Validation :

- Circular dichroism (CD) spectroscopy or chiral HPLC separates enantiomers .

- Single-crystal X-ray diffraction confirms absolute configuration .

Q. What computational approaches predict reactivity and interaction mechanisms with biological targets?

- Tools :

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

- Molecular dynamics (MD) simulations : Track ligand-protein binding stability over 100+ ns trajectories .

- ADMET prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. How can stability studies under varying pH and temperature conditions assess degradation pathways?

- Design :

- Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C .

- Analytical techniques : HPLC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Kinetic analysis : Arrhenius plots predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。